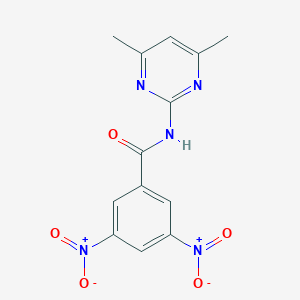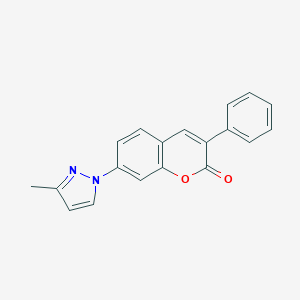![molecular formula C12H30Al2N2 B187539 1,4-Diazabicyclo[2.2.2]octane;trimethylalumane CAS No. 137203-34-0](/img/structure/B187539.png)
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane
Vue d'ensemble
Description
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is an organoaluminum compound that is formed by the coordination of trimethylaluminum with 1,4-diazabicyclo[2.2.2]octane. This compound is known for its stability in air and its utility as a reagent in various organic synthesis reactions. It is often used as a safer alternative to trimethylaluminum, which is highly pyrophoric and sensitive to moisture.
Mécanisme D'action
Target of Action
The primary target of the Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s known that organoaluminum reagents, a category to which this compound belongs, are often used in various chemical reactions .
Mode of Action
The exact mode of action of Bis(trimethylaluminum)-1,4-diazabicyclo[22Organoaluminum compounds are generally known for their reactivity and are used as catalysts or reagents in various chemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s worth noting that molecules with similar bicyclo[222]octane structures have been used in the synthesis of natural products .
Result of Action
The result of the action of Bis(trimethylaluminum)-1,4-diazabicyclo[22It’s known that molecules with similar bicyclo[222]octane structures can be highly insulating .
Action Environment
The action of Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air and moisture, and should be handled and stored under dry, inert conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[2.2.2]octane;trimethylalumane typically involves the reaction of trimethylaluminum with 1,4-diazabicyclo[2.2.2]octane under an inert atmosphere to prevent any reaction with moisture or oxygen. The reaction is usually carried out in a solvent such as toluene or hexane at room temperature. The resulting adduct is then isolated by removing the solvent under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure the safety and efficiency of the process. The product is then purified and packaged under an inert atmosphere to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylaluminum moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen. Solvents such as toluene, hexane, and dichloromethane are commonly used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically a new organoaluminum compound, while in addition reactions, the product is a new carbon-carbon bond .
Applications De Recherche Scientifique
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Highly reactive and pyrophoric, used in similar reactions but requires more stringent handling conditions.
Triethylaluminum: Similar reactivity but with different steric and electronic properties.
Diethylaluminum chloride: Used in similar reactions but with different reactivity and selectivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is unique in its stability in air and its ability to be handled more safely compared to other organoaluminum compounds. This makes it a valuable reagent in both research and industrial applications where safety and stability are critical .
Propriétés
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAITCRSVOCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Al2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586917 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137203-34-0 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane--trimethylalumane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


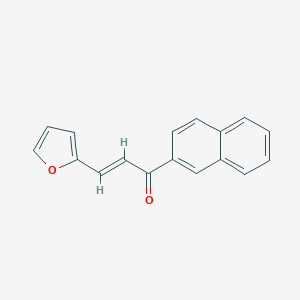
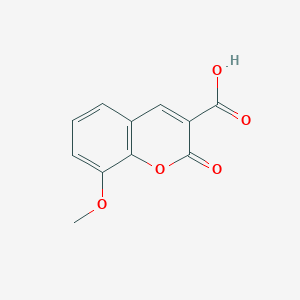

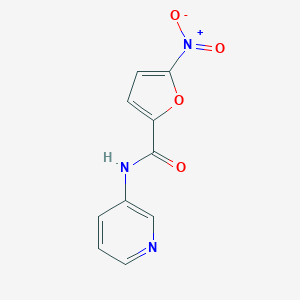
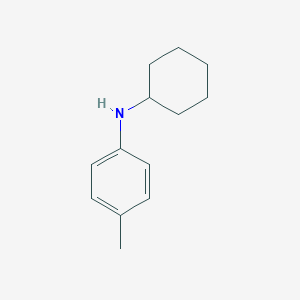
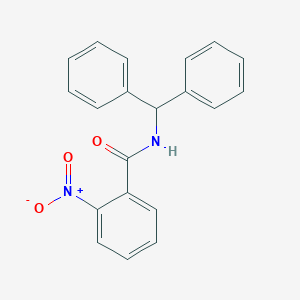
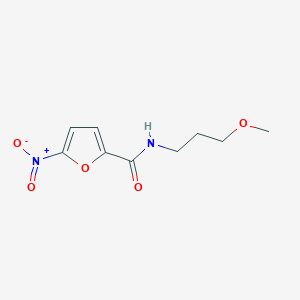
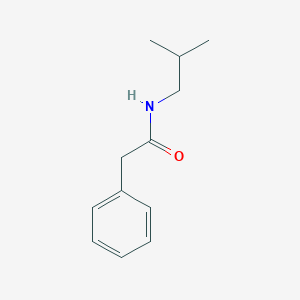
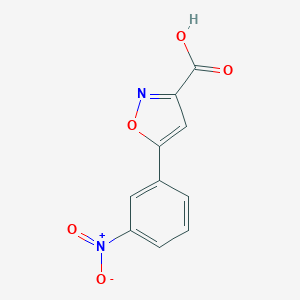
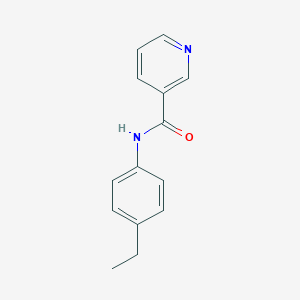
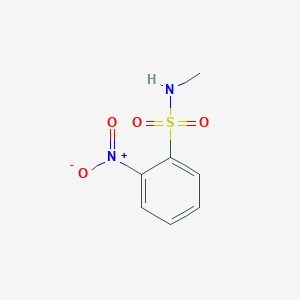
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
